molecular formula C16H16F3NO3S B6498961 N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-57-6

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No. B6498961
CAS RN: 946320-57-6
M. Wt: 359.4 g/mol
InChI Key: VJYFZVOKELUMSI-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide (DFPP) is a synthetic sulfonamide molecule, a type of compound commonly used in pharmaceuticals. It is a derivative of the sulfonamide class of compounds, which have a wide range of applications. DFPP is a relatively new molecule, and its potential applications are still being explored. It has been used in laboratory experiments to study its properties and potential uses.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has been studied extensively in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of sulfonamides, as well as to investigate the mechanisms of action of sulfonamides. It has also been used to study the effects of sulfonamides on the human body, as well as the biochemical and physiological effects of sulfonamides.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is not yet fully understood. However, it is believed that it works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This inhibition causes a decrease in the production of folate, which is essential for the synthesis of DNA and other cellular components. As a result, the growth of bacteria and other microorganisms is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide are not yet fully understood. However, it is believed that it has antibacterial and antifungal properties. It has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide for laboratory experiments are that it is relatively easy to synthesize, and it is relatively stable. It is also relatively inexpensive, making it an attractive option for experiments. The main limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the effects of the compound.

Future Directions

The potential future directions for N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide research include further investigation of its mechanism of action, as well as its potential applications in medicine and other areas. Additionally, further research could be done to investigate its potential effects on the immune system, as well as its potential effects on other biological systems. Finally, further research could be done to investigate its potential toxicity, as well as its potential interactions with other drugs.

Synthesis Methods

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can be synthesized using a variety of methods, including the condensation of 4-fluorophenol with 2,6-difluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction is usually carried out in an organic solvent, such as ethanol, and the resulting product is a white solid.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c17-12-5-7-13(8-6-12)23-9-2-10-24(21,22)20-11-14-15(18)3-1-4-16(14)19/h1,3-8,20H,2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFZVOKELUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

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